molecular formula C8H6BrNO B8614265 4-(Bromomethyl)-2-hydroxybenzonitrile CAS No. 210037-56-2

4-(Bromomethyl)-2-hydroxybenzonitrile

Cat. No. B8614265
CAS RN: 210037-56-2
M. Wt: 212.04 g/mol
InChI Key: YVGMRHNRRDVXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
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properties

CAS RN

210037-56-2

Product Name

4-(Bromomethyl)-2-hydroxybenzonitrile

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

4-(bromomethyl)-2-hydroxybenzonitrile

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,11H,4H2

InChI Key

YVGMRHNRRDVXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-hydroxy-4-hydroxymethylbenzonitrile (0.20 g, 1.34 mmol) was dissolved in DMF (5 mL) and CH2Cl2(5 mL) and then treated with triphenylphosphine (0.53 g, 2.01 mmol) and carbon tetrabromide (0.67 g, 2.01 mmol) at ambient temperature with stirring. After 2 h, the reaction mixture was partitioned between EtOAc (100 mL) and H2O (100 mL), the organic layer were separated, dried (MgSO4), and filtered to give the title compound after silica gel chromatography (15% EtOAc/hexane to 25% EtOAc/hexane).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Hydroxy-4-hydroxymethylbenzonitrile (0.20 g, 1.34 mmol) was dissolved in DMF (5 mL)—CH2Cl2(5 mL) and treated with triphenylphosphine (0.53 g, 2.01 mmol) and carbon tetrabromide (0.67 g, 2.01 mmol) at ambient temperature with stirring. After 2 h the reaction mixture was partitioned between EtOAc (100 mL)—H2O (100 mL), the organic layer separated, dried (MgSO4), and filtered to give the title compound after silica gel chromatography (15% EtOAc/hexane to 25% EtOAc/hexane).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Hydroxymethyl-3-hydroxybenzonitrile (0.20 g, 1.34 mmol) was dissolved in DMF (5 mL): CH2Cl2 (5 mL), treated with CBr4 (0.666 g, 2.01 mmol) and Ph3P (0.527 g, 2.01 mmol), and stirred for 1.5 hr at ambient temperature. The reaction mixture was partitioned between EtOAc (100 mL)--H2O (100 mL), the organic layer separated, dried (MgSO4), filtered, and concentrated to give the title compound after chromatography (SiO2, 15% EtOAc in hexane).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.666 g
Type
reactant
Reaction Step Two
Name
Quantity
0.527 g
Type
reactant
Reaction Step Two

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